molecular formula C10H14N2 B8675575 6-Ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine

6-Ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine

Cat. No. B8675575
M. Wt: 162.23 g/mol
InChI Key: WXKDPOMCRMYQSI-UHFFFAOYSA-N
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Patent
US06992087B2

Procedure details

Following the procedure for the preparation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine but substituting (7Z)-6-ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one oxime and making non-critical variations provided the title compound as a oil: 1H NMR (400 MHz, CDCl3) δ) 8.40, 7.51, 7.10, 4.30, 3.95, 3.07, 2.95, 2.74, 2.50, 2.38, 2.03-1.93, 1.75, 1.57, 1.40, 1.09-0.97; HRMS (FAB) calcd for C10H14N2+H 163.1235, found 163.1229.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C=CC=C2C(N)CCC=12.[CH2:11]([CH:13]1[CH2:14][C:15]2[C:16](/[C:21]/1=[N:22]\O)=[N:17][CH:18]=[CH:19][CH:20]=2)[CH3:12]>>[CH2:11]([CH:13]1[CH:21]([NH2:22])[C:16]2=[N:17][CH:18]=[CH:19][CH:20]=[C:15]2[CH2:14]1)[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C2C(=CC=C1)C(CC2)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C/1CC=2C(=NC=CC2)\C1=N/O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1CC=2C(=NC=CC2)C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.